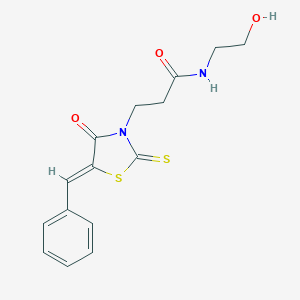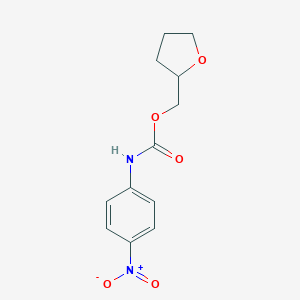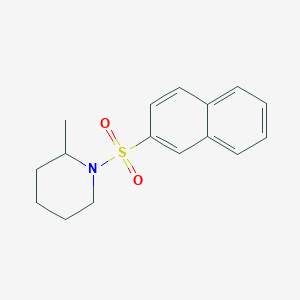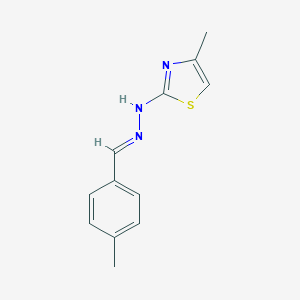![molecular formula C17H16ClNO4S B255364 methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)
methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has attracted the attention of the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. Its corrosion inhibition activity is believed to be due to its ability to form a protective film on the metal surface, thereby preventing the corrosion process.
Biochemical and Physiological Effects:
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have corrosion inhibition activity in various metal systems. However, the biochemical and physiological effects of this compound on humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments include its potential as an anti-inflammatory and anti-tumor agent, its corrosion inhibition activity, and its potential as a pesticide. However, the limitations include the lack of understanding of its mechanism of action and its potential toxicity to humans and the environment.
Zukünftige Richtungen
For research on methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential as a corrosion inhibitor in various metal systems. Additionally, further research is needed to determine its potential toxicity to humans and the environment and to develop safer and more effective derivatives of this compound.
Synthesemethoden
The synthesis of methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of 4-chlorophenol with chloroacetyl chloride to produce 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, it has been studied for its potential as a corrosion inhibitor. In environmental science, this compound has been investigated for its potential as a pesticide.
Eigenschaften
Produktname |
methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
|---|---|
Molekularformel |
C17H16ClNO4S |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO4S/c1-22-17(21)15-12-3-2-4-13(12)24-16(15)19-14(20)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
DDAYQIFHJQCORK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)





![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)


![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)